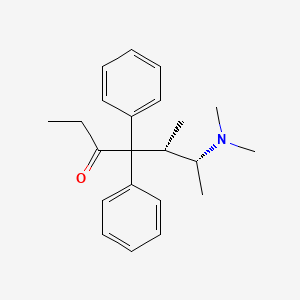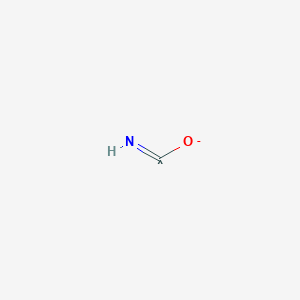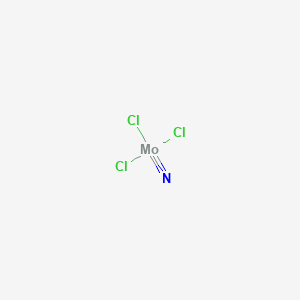
Sugammadex
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sugammadexs are a class of organic compounds characterized by the presence of a nitrogen-oxygen group with an unpaired electron. These radicals are known for their stability and unique redox properties, making them valuable in various scientific and industrial applications .
Preparation Methods
Sugammadexs can be synthesized through several methods, including the dehydrogenation of hydroxylamines, oxidation of amines, reduction of nitro- and nitroso-compounds, and radical addition to nitrones . Industrial production often involves the use of nitrating reagents such as silver nitrate, sodium nitrite, and iron(III) nitrate . The reaction conditions typically require controlled temperatures and the presence of catalysts to ensure the efficient formation of nitroxyl radicals .
Chemical Reactions Analysis
Sugammadexs undergo various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include tert-butyl nitrite, silver nitrate, and sodium nitrite . Major products formed from these reactions include amines, oximes, alkenes, nitrones, and alcohols . The radicals can also participate in electron transfer and addition reactions, making them versatile intermediates in organic synthesis .
Scientific Research Applications
Sugammadexs have a wide range of scientific research applications. In chemistry, they are used as spin labels in electron spin resonance studies and as mediators in polymerization reactions . In biology, they serve as antioxidants and probes for monitoring intracellular redox reactions . In medicine, nitroxyl radicals are investigated for their potential therapeutic effects, including their use as contrast agents in magnetic resonance imaging . Industrially, they are employed in the development of dye-sensitized solar cells and as catalysts in chemical and electrochemical oxidation reactions .
Mechanism of Action
The mechanism of action of nitroxyl radicals involves their ability to inhibit radical chain processes by reacting with other species that have unpaired electrons . This reaction results in the stabilization of the radicals and the prevention of further radical propagation. Sugammadexs can also participate in chain initiation reactions, making them effective in controlling the selectivity of oxidation processes .
Comparison with Similar Compounds
Sugammadexs are often compared with other stable radical compounds such as 2,2,6,6-tetramethylpiperidine 1-oxyl (TEMPO), 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO), and 2-azaadamantane N-oxyl (AZADO) . These compounds share similar redox properties but differ in their structural stability and reactivity. For example, TEMPO is known for its stability due to the presence of four methyl groups, while ABNO and AZADO are more reactive due to their bicyclo structures . Sugammadexs are unique in their ability to participate in a wide range of chemical reactions and their versatility in various applications .
Properties
Molecular Formula |
H2NO |
|---|---|
Molecular Weight |
32.022 g/mol |
InChI |
InChI=1S/H2NO/c1-2/h1H2 |
InChI Key |
YLFIGGHWWPSIEG-UHFFFAOYSA-N |
SMILES |
N[O] |
Canonical SMILES |
N[O] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(2R,4R)-2-[[4-(hydroxymethyl)phenyl]methoxy]-4-(4-oxo-1-benzopyran-3-yl)-3,4-dihydro-2H-pyran-6-carboxylic acid prop-2-enyl ester](/img/structure/B1235445.png)



![5-(4-chlorophenyl)-3-{[(1E)-(1-methyl-1H-indol-3-yl)methylene]amino}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1235454.png)

![2-Chloro-6-(2-furyl)-9-[(4-methoxyphenyl)methyl]purine](/img/structure/B1235457.png)

